CYCLOBUTYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
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Overview
Description
Cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the 4-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl halides under basic conditions.
Introduction of the Cyclobutyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of cyclobutyl[4-(4-methoxyphenyl)piperazino]methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl[4-(4-methoxyphenyl)piperazino]methanone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Bis(4-methoxyphenyl)ketone: Contains two 4-methoxyphenyl groups attached to a ketone.
Uniqueness
Cyclobutyl[4-(4-methoxyphenyl)piperazino]methanone is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-7-5-14(6-8-15)17-9-11-18(12-10-17)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZGNTFSVIMJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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